molecular formula C24H22F3NO6 B3623669 dimethyl 4-(2,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 4-(2,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B3623669
M. Wt: 477.4 g/mol
InChI Key: HXJMAJSZWIFMED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate pyridine derivative. The methoxy and trifluoromethyl groups could be introduced using standard methods in organic chemistry, such as nucleophilic aromatic substitution or electrophilic aromatic substitution. The ester groups could be introduced using a carboxylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The phenyl rings would contribute to the planarity of the molecule, and the electron-withdrawing nature of the trifluoromethyl group would likely influence the electronic distribution within the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in the molecule. The ester groups could undergo hydrolysis or transesterification reactions. The methoxy groups on the phenyl ring could potentially be demethylated under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester groups and the aromatic rings would likely make the compound relatively non-volatile. The compound might exhibit fluorescence, given the conjugated system of double bonds .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target. The trifluoromethyl group is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. Standard safety procedures should be followed when handling it. It’s also important to consider the potential for bioaccumulation and environmental persistence, given the presence of the fluorinated group .

Future Directions

Future research could explore the synthesis of similar compounds with different substituents, in order to tune the physical and chemical properties. If this compound is intended to be a drug, further studies could be conducted to optimize its activity and reduce potential side effects .

Properties

IUPAC Name

dimethyl 4-(2,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4H-pyridine-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3NO6/c1-31-16-8-9-17(20(11-16)32-2)21-18(22(29)33-3)12-28(13-19(21)23(30)34-4)15-7-5-6-14(10-15)24(25,26)27/h5-13,21H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJMAJSZWIFMED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2C(=CN(C=C2C(=O)OC)C3=CC=CC(=C3)C(F)(F)F)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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dimethyl 4-(2,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 4-(2,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 4-(2,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 4-(2,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 4-(2,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 4-(2,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate

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